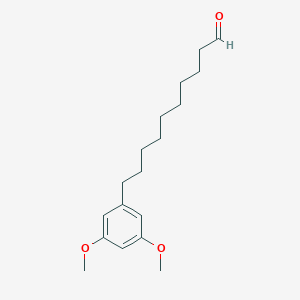
10-(3,5-Dimethoxyphenyl)decanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,5-Dimethoxyphenyl)decanal is a useful research compound. Its molecular formula is C18H28O3 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound 10-(3,5-Dimethoxyphenyl)decanal is a notable organic molecule with various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article discusses its applications comprehensively, supported by data tables and insights from diverse sources.
Chemical Properties and Structure
This compound is characterized by its decanal backbone and a dimethoxyphenyl substituent. The molecular formula is C15H22O3, and it has a molecular weight of 250.34 g/mol. The compound's structure allows for significant interactions with biological systems, making it a subject of interest in medicinal chemistry.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as:
- Reduction Reactions : Converting the aldehyde group into alcohols.
- Oxidation Reactions : Transforming the aldehyde into carboxylic acids or other functional groups.
- Substitution Reactions : Introducing new functional groups that can enhance biological activity.
Research indicates that compounds structurally similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Some analogs have demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : It serves as a scaffold for developing new drugs targeting specific diseases.
- Pharmacological Studies : Investigations into its effects on different biological pathways provide insights into potential therapeutic uses.
Data Table of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Organic Synthesis | Intermediate for producing derivatives | |
| Antimicrobial Activity | Inhibition of bacterial and fungal growth | |
| Anticancer Activity | Inducing apoptosis in cancer cells | |
| Drug Development | Scaffold for new therapeutic agents |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dimethoxyphenyl derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2023) investigated the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability, primarily through the induction of apoptosis.
Propriétés
Numéro CAS |
137786-97-1 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
10-(3,5-dimethoxyphenyl)decanal |
InChI |
InChI=1S/C18H28O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h12-15H,3-11H2,1-2H3 |
Clé InChI |
DPXPJWKXRMCJML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
SMILES canonique |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















